

(rac)-TBAJ-5307 F-ATP synthase inhibition

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Compound of Interest		
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An In-depth Technical Guide to (rac)-TBAJ-5307 F-ATP Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

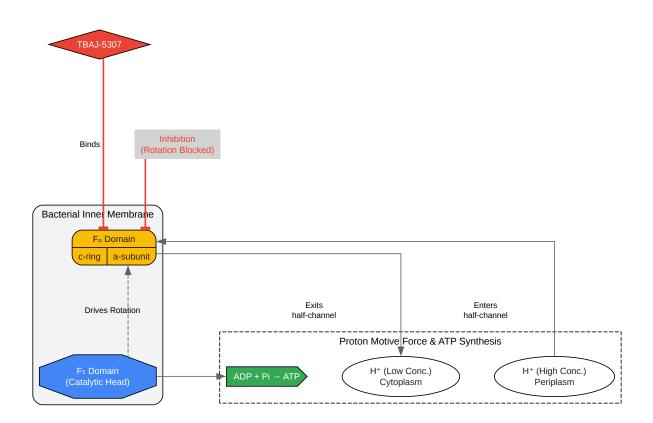
The F₁F₀-ATP synthase is a critical enzyme for the viability and growth of mycobacteria, providing the essential energy currency, ATP, particularly under hypoxic stress conditions.[1][2] Its inhibition represents a validated strategy for the development of novel anti-mycobacterial agents. This document provides a comprehensive technical overview of (rac)-TBAJ-5307, a next-generation diarylquinoline that potently inhibits this enzyme. TBAJ-5307, specifically its levorotatory enantiomer, demonstrates broad-spectrum activity at low nanomolar concentrations against various nontuberculous mycobacteria (NTM), including clinically relevant rapid and slow growers.[3][4] Its mechanism involves targeting the F₀ domain of the ATP synthase, which prevents proton translocation and halts ATP synthesis, leading to bacterial energy depletion.[1][2] This guide consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this area.

Mechanism of Action

TBAJ-5307 is a diarylquinoline compound that, like its predecessor Bedaquiline (BDQ), targets the F-ATP synthase enzyme. The specific binding site is the oligomeric c-ring within the membrane-embedded F_0 domain.[5] By binding to the c-ring, TBAJ-5307 effectively jams the "turbine" of the enzyme, physically preventing its rotation. This rotational movement is essential as it is driven by the proton motive force across the membrane and is mechanically coupled to



the catalytic F₁ headpiece where ATP is synthesized.[5] The inhibition of rotation blocks the proton channel, halting the translocation of protons and, consequently, the synthesis of ATP.[1] [2] This leads to a rapid depletion of intracellular ATP, compromising the bacterium's energy homeostasis and ultimately inhibiting its growth.[3][4] The levorotatory enantiomer, (-)-TBAJ-5307, is the primary active component of the racemate.[3]



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Caption: Mechanism of TBAJ-5307 F-ATP synthase inhibition.



Quantitative Efficacy Data

TBAJ-5307 exhibits potent activity against a wide range of mycobacterial species. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: In Vitro Potency (MIC₅₀) of TBAJ-5307 Against

Nontuberculous Mycobacteria (NTM)

Mycobacterial Species/Strain	Morphotype	MIC50 (nM)[3]
M. abscessus subsp. abscessus	Smooth (S)	4.5 ± 0.9
M. abscessus subsp. abscessus	Rough (R)	6.0 ± 1.2
M. abscessus clinical isolate (Bamboo)	-	16.0 ± 1.3
M. abscessus subsp. bolletii	-	2.7 ± 0.9
M. abscessus subsp. massiliense	-	5.2 ± 1.5
M. abscessus subsp. massiliense (clinical isolate 1)	-	36.1 ± 4.2
M. abscessus subsp. massiliense (clinical isolate 2)	-	21.4 ± 1.8
M. avium	-	1.8 ± 0.2

Table 2: Potency (MIC₉₀) of TBAJ-5307 Against

Mycobacterium tuberculosis

Assay Type	MIC ₉₀ (μg/mL)[5]
Microplate Alamar Blue Assay (MABA)	0.02
Low Oxygen Recovery Assay (LORA)	0.07



Table 3: Comparative In Vitro Potency (MIC₅₀) Against

NTM

Compound	M. abscessus (S variant) (nM)[3]	M. abscessus (R variant) (nM)[3]	M. avium (nM)[3]
TBAJ-5307	4.5 ± 0.9	6.0 ± 1.2	1.8 ± 0.2
Bedaquiline (BDQ)	53 ± 8.2	74 ± 4	184 ± 23
TBAJ-876	22 ± 2.9	63 ± 3.8	64 ± 4.8

Table 4: Intrabacterial ATP Synthesis Inhibition (IC50)

M. abscessus Strain	Morphotype	IC50 (nM)[3]
M. abscessus subsp. abscessus	Smooth (S)	7.0 ± 0.3
M. abscessus subsp. abscessus	Rough (R)	15.0 ± 1.4

Preclinical Efficacy and Drug Combination Studies Ex Vivo and In Vivo Efficacy

TBAJ-5307 has demonstrated significant potency in preclinical models of infection.

- Ex Vivo Macrophage Model: In a THP-1 macrophage infection model, TBAJ-5307 was active against both smooth and rough variants of M. abscessus. It caused a decrease in viable bacterial counts at concentrations of 250 nM and 2500 nM without observable toxicity to the host macrophages.[3]
- In Vivo Zebrafish Model: In a zebrafish embryo model of M. abscessus infection, treatment
 with TBAJ-5307 resulted in a notable decrease in abscess formation and bacterial cording.[3]
 This indicates high efficiency in controlling the infection and protecting the host from the
 pathogen's virulence.[3]

Bactericidal vs. Bacteriostatic Activity



Against M. abscessus, TBAJ-5307 was found to be bacteriostatic at concentrations up to 30-fold its MIC₅₀, similar to the activity profile of Bedaquiline.[3]

Drug Combination Potential

The treatment of mycobacterial infections often requires combination therapy. Checkerboard titration assays revealed that TBAJ-5307 potentiates the activity of several clinical antimycobacterial drugs. It demonstrated favorable interactions with:

- Clofazimine (CFZ)[3]
- Amikacin[3]
- Rifabutin (RFB)[3]
- The oral β-lactam/β-lactamase inhibitor pair tebipenem and avibactam (TBP/AVI).[3]

Notably, the combination of TBAJ-5307 with tebipenem-avibactam was shown to be bactericidal, suggesting its potential in future oral treatment regimens for NTM infections.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key assays used to characterize F-ATP synthase inhibitors like TBAJ-5307.

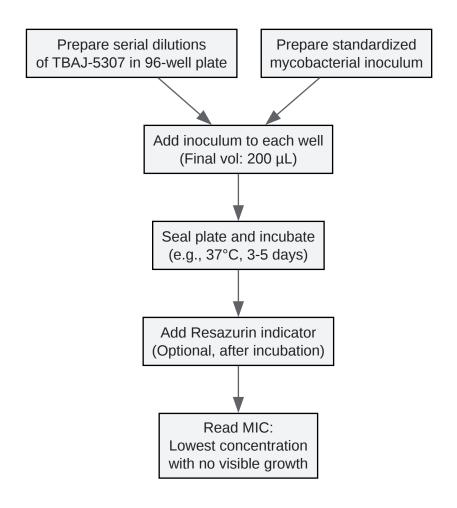
Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution method to determine the MIC of TBAJ-5307.

- Preparation: Prepare a stock solution of TBAJ-5307 in DMSO. Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton II broth (or 7H9 medium for specific mycobacteria).
- Inoculum: Prepare a mycobacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.



- Incubation: Seal the plates and incubate at the appropriate temperature (e.g., 37°C) for the required duration (3-5 days for rapid growers, longer for slow growers).
- Reading: Determine the MIC as the lowest concentration of the drug that completely inhibits visible growth. An indicator like Resazurin may be added to aid visualization.



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Caption: Experimental workflow for MIC determination.

Protocol: Intrabacterial ATP Synthesis Inhibition Assay

This protocol measures the direct effect of TBAJ-5307 on ATP levels within mycobacterial cells.

• Bacterial Culture: Grow mycobacteria to mid-log phase, then dilute to a standardized OD₆₀₀ in fresh culture medium.

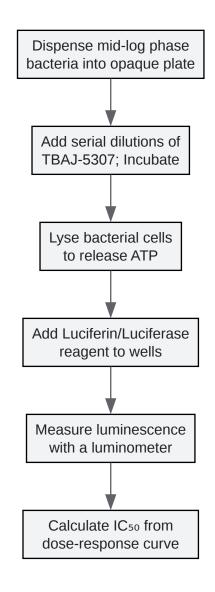
Foundational & Exploratory





- Drug Treatment: Dispense the bacterial suspension into a 96-well opaque plate. Add varying concentrations of TBAJ-5307 and include a no-drug control. Incubate for a defined period (e.g., 30 minutes).
- Cell Lysis: Add a commercial bacterial cell lysis reagent to each well to release the intracellular ATP.
- ATP Measurement: Add a luciferin/luciferase reagent (e.g., BacTiter-Glo™) to each well. This
 enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
- Quantification: Measure the resulting luminescence using a plate luminometer. The light signal is directly proportional to the ATP concentration.
- Analysis: Normalize the luminescence values to the untreated control and plot against the drug concentration to determine the IC₅₀.





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Caption: Workflow for intrabacterial ATP synthesis inhibition assay.

Protocol: F-ATP Synthase Hydrolysis Activity (Spectrophotometric Assay)

This assay measures the reverse (hydrolysis) activity of the F-ATP synthase, which is also inhibited by TBAJ-5307. It is a coupled enzyme assay performed on isolated mitochondrial or sub-bacterial particles.[6][7]

- Reagent Preparation:
 - Assay Buffer: e.g., 100 mM Tris (pH 8.0), 50 mM KCl, 2 mM MgCl₂.[7]



- Coupling System: Prepare a mix in the assay buffer containing phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).[7]
- Enzyme Preparation: Use isolated submitochondrial particles or inverted membrane vesicles containing the F-ATP synthase.

Assay Procedure:

- In a cuvette, combine the assay buffer with the coupling system and the enzyme preparation. Add the inhibitor (TBAJ-5307) at the desired concentration and pre-incubate.
- Initiate the reaction by adding a known concentration of ATP (e.g., 4 mM).[7]
- The F-ATP synthase hydrolyzes ATP to ADP.
- PK transfers a phosphate from PEP to the newly formed ADP, regenerating ATP and producing pyruvate.
- LDH reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.
- Measurement: Continuously monitor the decrease in absorbance at 340 nm (due to NADH oxidation) using a spectrophotometer. The rate of absorbance decrease is proportional to the F-ATP synthase hydrolysis activity.
- Controls: Run reactions in the presence of a known inhibitor like oligomycin to determine the specific F-ATP synthase activity.[6]

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